molecular formula C27H52O13 B8106235 Ald-CH2-PEG10-Boc

Ald-CH2-PEG10-Boc

Cat. No.: B8106235
M. Wt: 584.7 g/mol
InChI Key: NFFYYOMCGKBHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-CH2-PEG10-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to facilitate the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells. The structure of this compound includes a polyethylene glycol chain and a tert-butyl carbamate (Boc) protecting group, which enhances its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-CH2-PEG10-Boc typically involves the following steps:

    Formation of the polyethylene glycol chain: The polyethylene glycol chain is synthesized through the polymerization of ethylene oxide.

    Introduction of the aldehyde group: The terminal hydroxyl group of the polyethylene glycol chain is oxidized to form an aldehyde group.

    Attachment of the tert-butyl carbamate group: The aldehyde group is then reacted with tert-butyl carbamate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ald-CH2-PEG10-Boc undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to expose the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

Scientific Research Applications

Ald-CH2-PEG10-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.

    Biology: Employed in the development of targeted protein degradation therapies, allowing researchers to selectively degrade specific proteins within cells.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialized reagents and tools for biochemical research

Mechanism of Action

Ald-CH2-PEG10-Boc functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .

Comparison with Similar Compounds

Similar Compounds

    Ald-CH2-PEG4-Boc: A shorter polyethylene glycol chain variant.

    Ald-CH2-PEG8-Boc: An intermediate length polyethylene glycol chain variant.

    Ald-CH2-PEG12-Boc: A longer polyethylene glycol chain variant.

Uniqueness

Ald-CH2-PEG10-Boc is unique due to its optimal polyethylene glycol chain length, which provides a balance between solubility, stability, and flexibility. This makes it particularly suitable for use in the synthesis of PROTACs, where the linker length can significantly impact the efficacy of the compound .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h5H,4,6-25H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFYYOMCGKBHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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